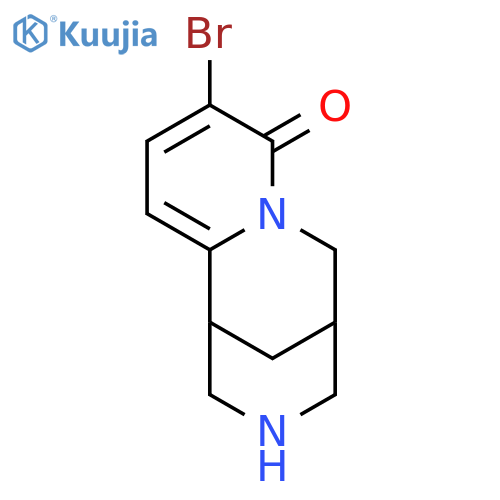Cas no 207390-14-5 (3-Bromocytisine)

3-Bromocytisine structure
商品名:3-Bromocytisine
CAS番号:207390-14-5
MF:C11H13BrN2O
メガワット:269.137721776962
CID:1395966
3-Bromocytisine 化学的及び物理的性質
名前と識別子
-
- (1R,9S)-5-Bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- 3-Bromocytisine
-
3-Bromocytisine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B700170-1mg |
3-Bromocytisine |
207390-14-5 | 1mg |
$ 144.00 | 2023-04-18 | ||
| 1PlusChem | 1P00BK7R-5mg |
3-Bromocytisine |
207390-14-5 | 99% | 5mg |
$339.00 | 2025-02-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361077-10mg |
3-Bromocytisine, |
207390-14-5 | 10mg |
¥1346.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-361077A-50 mg |
3-Bromocytisine, |
207390-14-5 | 50mg |
¥5,716.00 | 2023-07-11 | ||
| 1PlusChem | 1P00BK7R-10mg |
3-Bromocytisine |
207390-14-5 | 99% | 10mg |
$506.00 | 2025-02-25 | |
| TRC | B700170-5mg |
3-Bromocytisine |
207390-14-5 | 5mg |
$ 460.00 | 2023-04-18 | ||
| TRC | B700170-2.5mg |
3-Bromocytisine |
207390-14-5 | 2.5mg |
$ 282.00 | 2023-04-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7756-10mg |
3-Bromocytisine |
207390-14-5 | 98% | 10mg |
¥3322.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361077-10 mg |
3-Bromocytisine, |
207390-14-5 | 10mg |
¥1,346.00 | 2023-07-11 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7756-50mg |
3-Bromocytisine |
207390-14-5 | 98% | 50mg |
¥13442.00 | 2023-09-09 |
3-Bromocytisine 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
207390-14-5 (3-Bromocytisine) 関連製品
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 81216-14-0(7-bromohept-1-yne)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:207390-14-5)3-Bromocytisine

清らかである:99%
はかる:50mg
価格 ($):902